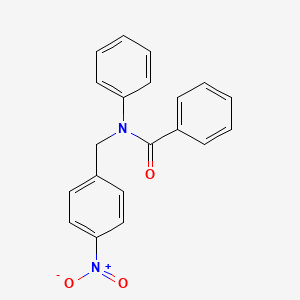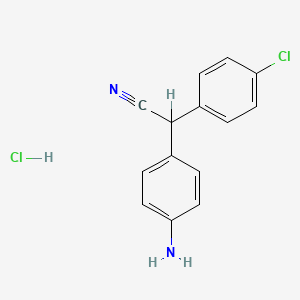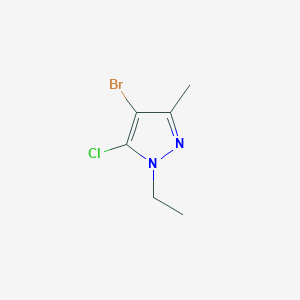
N-(4-nitrobenzyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrobenzyl-N-phenylbenzamide , belongs to the class of organic compounds known as benzamides. It features a benzene ring substituted with both a nitro group (-NO₂) and a phenyl group (-C₆H₅). The compound’s chemical structure is as follows:
Structure: C₆H₅-C(=O)-NH-C₆H₄-CH₂-NO₂
Métodos De Preparación
Synthetic Routes::
Nitration of Benzylbenzene: The synthesis typically begins with the nitration of benzylbenzene (phenyltoluene) using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group (-NO₂) onto the benzyl ring.
Amidation Reaction: The resulting 4-nitrobenzyl chloride is then reacted with aniline (phenylamine) in the presence of a base (such as sodium hydroxide) to form N-(4-nitrobenzyl)-N-phenylbenzamide.
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions, ensuring high yields, and minimizing impurities.
Análisis De Reacciones Químicas
Reactions::
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron and hydrochloric acid.
Substitution: The amide group (-C(=O)-NH-) can undergo nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Reduction: Iron and hydrochloric acid.
Substitution: Alkali metal hydroxides (e.g., sodium hydroxide) or strong acids (e.g., hydrochloric acid).
Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.
Major Products:: The major product of reduction is 4-aminobenzyl-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
Medicine: N-(4-nitrobenzyl)-N-phenylbenzamide derivatives exhibit potential as antitumor agents due to their ability to inhibit specific enzymes involved in cancer cell growth.
Chemistry: Used as a building block in organic synthesis.
Industry: Employed in the production of specialty chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets, potentially affecting cell signaling pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While N-(4-nitrobenzyl)-N-phenylbenzamide is unique due to its specific substitution pattern, similar compounds include:
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-[(4-nitrophenyl)methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)15-16-11-13-19(14-12-16)22(24)25/h1-14H,15H2 |
Clave InChI |
BTXFDRRJZKAPQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)
![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)


![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11997298.png)


![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
